3-[3-(Trifluoromethyl)phenyl]cyclobutanol
Description
Properties
CAS No. |
2007925-18-8 |
|---|---|
Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2 |
InChI Key |
MEAZYCSPYSPOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol typically involves the trifluoromethylation of a phenyl ring followed by cyclobutanol formation. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can also be employed for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutanone.
Reduction: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutane.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]cyclobutanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol involves its interaction with molecular targets through its trifluoromethyl group, which enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-[3-(Trifluoromethyl)phenyl]cyclobutanol with 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine (), a structurally related compound with an amine (-NH₂) group instead of a hydroxyl:
Key Observations :
- Solubility : The hydroxyl group in the target compound likely increases water solubility compared to the amine, though the hydrophobic CF₃ group may offset this effect.
- The amine’s pKa of 10.27 suggests it exists in a protonated state under physiological conditions, enabling ionic interactions .
Research Findings and Data Gaps
- Predicted Properties : Physical properties for the target compound are extrapolated from similar structures. Experimental validation using crystallography (e.g., SHELX programs, ) or chromatography is needed .
- Stability: The CF₃ group enhances stability against metabolic degradation but may introduce steric hindrance.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutanol moiety with a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group significantly enhances the compound's stability and hydrophobicity, which may influence its interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potential for enzyme inhibition. The trifluoromethyl group enhances binding affinity to various enzymes, making it a candidate for drug development. For example, studies have shown that compounds with similar structures can inhibit enzymes involved in critical biochemical pathways, suggesting that this compound may modulate similar pathways .
Receptor Binding
The compound has also been studied for its ability to bind to specific receptors. The unique structural features of this compound allow it to interact with receptors in ways that can influence physiological processes. This interaction profile suggests potential applications in pharmacology, particularly in developing drugs targeting specific receptors .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity against various human cancer cell lines. For instance, one study reported IC50 values better than Doxorubicin, a standard chemotherapy drug, indicating the compound's potential as an anticancer agent .
- Antibacterial Properties : Some analogs of the compound have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of non-fluorinated counterparts, highlighting the importance of the trifluoromethyl group in enhancing antibacterial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Cyclobutanol + Trifluoromethyl | Enzyme inhibition, receptor binding | Potential lead compound for drug development |
| Compound A (similar structure) | Cyclohexanol + Trifluoromethyl | Moderate anticancer activity | IC50 values higher than Doxorubicin |
| Compound B (non-fluorinated) | Cyclobutanol only | Weak antibacterial activity | MIC values significantly higher |
The mechanism through which this compound exerts its biological effects likely involves its interaction with various molecular targets. The trifluoromethyl group may enhance lipophilicity and alter the electronic properties of the molecule, facilitating better interaction with enzymes and receptors involved in critical biological processes.
Q & A
Q. How can researchers optimize the synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol to improve yield and purity?
Methodological Answer: Optimization involves systematic adjustments to reaction parameters:
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) enhance solubility of fluorinated intermediates while minimizing undesired side reactions .
- Catalytic Systems : Transition-metal catalysts (e.g., palladium or nickel) improve coupling efficiency for introducing the trifluoromethyl group .
- Purification Steps : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product, followed by recrystallization in ethanol for higher purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H and ¹³C NMR verify cyclobutanol ring geometry and trifluoromethyl-phenyl substitution patterns. ¹⁹F NMR confirms the presence and position of the CF₃ group .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutanol ring and spatial arrangement of substituents .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₁F₃O) and detects isotopic patterns of fluorine .
- FT-IR Spectroscopy : Identifies hydroxyl (O–H stretch, ~3200 cm⁻¹) and CF₃ (C–F stretch, 1100–1200 cm⁻¹) functional groups .
Q. What are the critical considerations for purifying this compound, especially given its fluorinated aromatic system?
Methodological Answer: Fluorinated compounds often exhibit unique solubility and stability challenges:
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to separate polar impurities .
- Recrystallization : Ethanol or hexane/ethyl acetate mixtures are optimal due to the compound’s moderate polarity. Slow cooling ensures crystal formation without trapping solvents .
- Drying : Vacuum desiccation (<40°C) prevents thermal decomposition while removing residual solvents .
Advanced Research Questions
Q. How do reaction mechanisms differ when introducing trifluoromethyl groups into cyclobutanol derivatives under varying catalytic conditions?
Methodological Answer: Mechanistic pathways depend on the catalyst and reagent system:
- Radical Pathways : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates CF₃ radicals for C–H functionalization, requiring strict anhydrous conditions .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with trifluoromethyl boronic esters introduces CF₃ groups regioselectively but requires inert atmospheres and elevated temperatures (80–100°C) .
- Electrophilic Trifluoromethylation : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) in the presence of Lewis acids (e.g., BF₃·OEt₂) for direct substitution on the aromatic ring .
Q. What strategies can mitigate stability issues of this compound under high-temperature or acidic/basic conditions?
Methodological Answer:
- Storage Conditions : Store at –20°C under nitrogen to prevent hydrolysis of the cyclobutanol ring .
- Buffered Solutions : In aqueous studies, maintain pH 6–8 with phosphate or Tris buffers to avoid acid-catalyzed ring-opening reactions .
- Stabilizing Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress oxidative degradation .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Model transition states for CF₃ group insertion to identify low-energy pathways (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics Simulations : Predict solvent effects on reaction kinetics and stereoselectivity .
- Docking Studies : Evaluate non-covalent interactions (e.g., π-stacking with aromatic residues) in biological targets .
Q. How should researchers address contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Epistatic Analysis : Compare results across structural analogs to determine if bioactivity is scaffold-specific or dependent on substituent positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
